molecular formula C10H16N2O5S B196099 Biotin sulfone CAS No. 40720-05-6

Biotin sulfone

Cat. No. B196099
CAS RN: 40720-05-6
M. Wt: 276.31 g/mol
InChI Key: QPFQYMONYBAUCY-ZKWXMUAHSA-N
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Description

Biotin Sulfone is an oxidized form of biotin and is as efficient as biotin in streptavidin binding .


Synthesis Analysis

Biotin sulfone has been used as a new tool for synthetic oligosaccharide immobilization . It has been applied to multiple analysis profiling and surface plasmonic analysis of anti-Candida albicans antibody reactivity against alpha and beta (1–>2) oligomannosides .


Molecular Structure Analysis

The molecular structure of Biotin sulfone is similar to that of biotin, with the addition of a sulfone group .


Chemical Reactions Analysis

Biotin sulfone has been used in the synthesis of oligosaccharides, particularly in the immobilization of synthetic oligosaccharides .


Physical And Chemical Properties Analysis

Biotin is a colorless, water-soluble solid at room temperature . The pure compound is stable in air and is stable in moderately acid and neutral solutions. In alkaline solutions, biotin is less stable, but is reasonably stable up to a pH of about 9 .

Scientific Research Applications

Oligosaccharide Synthesis and Immobilization

Biotin sulfone, being an oxidized form of biotin, is used for oligosaccharide synthesis and immobilization on microspheres and surface plasmon resonance sensors. This application is significant in the profiling and analysis of antibody reactivity against pathogens like Candida albicans .

Activity-Based Protein Profiling

In proteomics, biotin sulfone is utilized in activity-based protein profiling (ABP). It allows for the targeting of active proteasome subunits in living cells using a vinyl sulfone-based ABP. This method facilitates subsequent labeling of probe-bound enzymes in cell extracts with biotin .

Mechanism of Action

Target of Action

Biotin sulfone is a natural metabolite of biotin . Biotin, also known as vitamin H or B7, is an essential cofactor of biotin-dependent enzymes including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therefore, the primary targets of biotin sulfone are likely to be these biotin-dependent enzymes.

Mode of Action

Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function, and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes . This reaction is catalyzed by an enzyme called biotin protein ligase (BPL) in bacteria or holocarboxylase synthetase in animals .

Biochemical Pathways

Biotin participates in various biochemical pathways, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the generation of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Biotin sulfone, being a metabolite of biotin, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

It is known that biotin sulfone is first isolated as a natural metabolite of biotin . The urinary excretion of biotin sulfone increased 21-fold from 0.2 nmol/h before to 4.2 nmol/h after administration of biotin . At presumed steady state in free-living subjects, biotin sulfone accounted for 3.6% of total biotin excretion .

Result of Action

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Action Environment

The action of biotin sulfone may be influenced by various environmental factors. For instance, the availability of biotin in the environment can affect the synthesis and action of biotin sulfone. Although de novo biosynthesis of biotin occurs in bacteria, archaea, fungi, and plants, accumulation of biotin by intake from the environment is energetically more favorable than synthesis . Therefore, the presence and concentration of biotin in the environment could potentially influence the action, efficacy, and stability of biotin sulfone.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFQYMONYBAUCY-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124523
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Biotin sulfone

CAS RN

40720-05-6
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40720-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biotin sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIOTIN SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Biotin sulfone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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